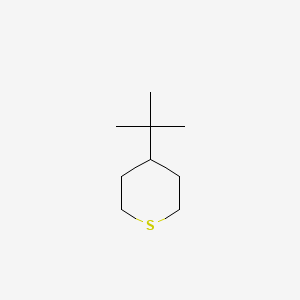
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- is an organic compound that belongs to the class of heterocyclic compounds known as thiopyrans. These compounds are characterized by a six-membered ring containing one sulfur atom and five carbon atoms. The specific structure of 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- includes a tetrahydrothiopyran ring with a tert-butyl group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4H-thiopyran-4-ones, which are closely related to 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-, can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates formed are then hydrolyzed and decarboxylated by heating in dilute sulfuric acid .
Another effective method involves the double addition of hydrogen sulfide or its derivatives to divinyl ketones. This reaction can be carried out in a medium such as tert-butyl methyl ether with the presence of tricaprylmethylammonium chloride and potassium hydrogen phosphate, leading to the formation of stereoselective tetrahydrothiopyran derivatives .
Industrial Production Methods
Industrial production methods for 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions, such as those mentioned above, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH
Properties
CAS No. |
768-30-9 |
|---|---|
Molecular Formula |
C9H18S |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
4-tert-butylthiane |
InChI |
InChI=1S/C9H18S/c1-9(2,3)8-4-6-10-7-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
XOPHRBMUUMFZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















